molecular formula C11H15F3N4 B2525406 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine CAS No. 944683-89-0

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

Cat. No.: B2525406
CAS No.: 944683-89-0
M. Wt: 260.264
InChI Key: FXLLXKRPHJIGMY-UHFFFAOYSA-N
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Description

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which significantly influences its chemical properties and biological activities. The piperidine moiety further enhances its versatility, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving suitable precursors like 1,5-diaminopentane.

    Final Coupling: The final step involves coupling the pyrimidine and piperidine moieties under controlled conditions to yield the desired compound.

Industrial production methods often involve optimizing these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperidine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit or activate specific enzymes, receptors, or ion channels, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine can be compared with other similar compounds, such as:

    4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but lacks the piperidine moiety, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)benzylamine: Similar in containing a trifluoromethyl group, but the benzylamine structure leads to different reactivity and applications.

The uniqueness of this compound lies in its combined pyrimidine and piperidine structures, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4/c1-7-16-9(11(12,13)14)6-10(17-7)18-4-2-8(15)3-5-18/h6,8H,2-5,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLLXKRPHJIGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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